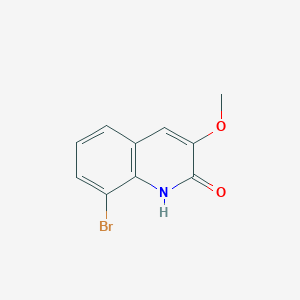

8-Bromo-3-methoxyquinolin-2(1H)-one

Description

Overview of the Quinolinone Scaffold: Structural Diversity and Pharmacological Relevance

The quinolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities. nih.govnih.govfrontiersin.org Quinolinones, which can be categorized into quinolin-2(1H)-ones and quinolin-4(1H)-ones, are present in both naturally occurring compounds and synthetic molecules. mdpi.com This structural motif is a key component in a wide array of therapeutic agents due to its ability to interact with various biological targets. nih.govnih.govnih.gov

The broad spectrum of biological activities associated with quinolinone derivatives includes antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.govrsc.org For instance, fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. semanticscholar.orgwikipedia.orgmdpi.commdpi.com The success of these drugs can be attributed to their high bioavailability, relatively low toxicity, and favorable pharmacokinetic profiles. semanticscholar.org Beyond their antimicrobial applications, quinoline (B57606) derivatives have been investigated for their potential in treating a range of diseases, from malaria to cancer. nih.govrsc.orgbenthamdirect.com The structural flexibility of the quinolinone core allows for extensive chemical modifications, enabling the development of new analogs with enhanced potency and specificity. frontiersin.orgrsc.org

Contextualizing 8-Bromo-3-methoxyquinolin-2(1H)-one within Current Chemical Biology Research

This compound is a specific derivative of the quinolinone family that has garnered interest in chemical biology research. Its structure features a bromine atom at the 8th position and a methoxy (B1213986) group at the 3rd position of the quinolin-2(1H)-one core. These substitutions are significant as they can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological macromolecules.

Research into substituted quinolinones is an active area of investigation. For example, studies on related compounds, such as 3-(heteroaryl)quinolin-2(1H)-ones, have demonstrated their potential as inhibitors of Hsp90, a chaperone protein implicated in cancer. nih.gov The synthesis and biological evaluation of various quinolinone derivatives are frequently reported, highlighting the ongoing effort to explore the therapeutic potential of this scaffold. ekb.egnih.gov The specific placement of the bromo and methoxy groups in this compound suggests its potential as a scaffold for developing targeted therapeutic agents.

Rationale and Scope of the Academic Review on this compound

This review aims to provide a comprehensive analysis of this compound, focusing exclusively on its chemical and biological properties. The rationale for this focused review stems from the growing importance of substituted quinolinones in drug discovery and the need for a detailed understanding of individual analogs. By concentrating on a single, well-defined compound, this article seeks to offer a thorough and scientifically rigorous overview.

The scope of this review is strictly limited to the chemical synthesis, physical and chemical properties, and the reported biological and pharmacological activities of this compound. It will not cover clinical data, dosage information, or safety profiles, as the focus is on the fundamental scientific aspects of the compound.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table.

| Property | Value |

| CAS Number | 1434103-24-8 bldpharm.com |

| Molecular Formula | C10H8BrNO2 bldpharm.com |

| Molecular Weight | 254.08 g/mol |

| SMILES Code | O=C1NC2=C(C=CC=C2Br)C=C1OC bldpharm.com |

Note: More detailed experimental data such as melting point, boiling point, and solubility are not consistently available across public domains and would require access to specialized chemical databases or experimental determination.

Synthesis and Chemical Properties

The chemical reactivity of this compound is influenced by its functional groups. The bromine atom can participate in substitution reactions, allowing for the introduction of other functional groups. The methoxy group can be cleaved to yield a hydroxyl group, and the quinolinone ring itself can undergo various modifications.

Biological and Pharmacological Activities

The biological activity of quinolinone derivatives is highly dependent on their substitution patterns. While specific studies on the biological activity of this compound are not extensively documented in publicly accessible literature, the activities of related compounds provide a basis for potential areas of investigation.

For example, various quinoline derivatives have been shown to possess anticancer properties. benthamdirect.comekb.eg Some have been found to inhibit topoisomerase II, an enzyme involved in DNA replication, leading to antiproliferative effects. nih.gov Furthermore, quinoline-based compounds have been explored for their potential as antidiabetic agents by targeting metabolic enzymes. acs.org Given the known pharmacological profile of the quinolinone scaffold, it is plausible that this compound could exhibit similar biological activities, warranting further investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

8-bromo-3-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |

InChI Key |

YBUIWOAKSDPURN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CC=C2)Br)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 3 Methoxyquinolin 2 1h One and Derivative Analogues

Direct Synthesis of 8-Bromo-3-methoxyquinolin-2(1H)-one

The direct synthesis of this compound can be approached through methods that either build the quinolinone core with the substituents already in place or introduce them onto a pre-formed ring system.

Ring Expansion Reactions of Isatin (B1672199) Precursors

The construction of the quinolin-2-one core can be achieved through the ring expansion of isatin (1H-indole-2,3-dione) derivatives. nih.gov This strategy offers a versatile entry to substituted quinolinones. A Lewis acid-mediated one-carbon homologation of isatins can yield a 2-quinolinone core with high regioselectivity and in good yields. nih.gov This approach involves the reaction of an isatin precursor with a suitable one-carbon synthon, leading to the expansion of the five-membered ring into the six-membered lactam of the quinolinone system. For the synthesis of this compound, this would necessitate starting with a correspondingly substituted isatin.

Bromination Strategies for the Quinolin-2(1H)-one Core

An alternative and more direct route involves the bromination of the pre-formed 3-methoxyquinolin-2(1H)-one. The regioselectivity of this electrophilic aromatic substitution is crucial. The use of brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid or chloroform (B151607) can be employed. The reaction conditions, including temperature and the specific brominating agent, are critical in directing the bromine atom to the desired C8-position of the quinoline (B57606) ring. Studies on the bromination of 8-substituted quinolines have shown that the nature of the substituent at the 8-position significantly influences the regiochemical outcome of the bromination. researchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield the 5-bromo derivative as the major product. researchgate.net Therefore, achieving selective bromination at the 8-position of a 3-methoxyquinolin-2(1H)-one would require careful optimization of reaction conditions.

Synthesis of Related Quinolin-2(1H)-one Derivatives through Diverse Chemical Transformations

The synthesis of a library of quinolin-2(1H)-one derivatives often involves the modification of a core structure through various chemical reactions. These transformations allow for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions are widely used in the synthesis of complex organic molecules, including quinolinone derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. In the context of quinolinone synthesis, a bromo-substituted quinolinone, such as this compound, can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 8-position. nih.govcapes.gov.br The choice of palladium catalyst, ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. nih.gov Palladium-catalyzed C-H activation can be used to directly introduce substituents onto the quinolinone core, avoiding the need for pre-functionalized starting materials. organic-chemistry.org For example, a Pd-catalyzed C-H activation/C-C bond formation/intramolecular cyclization cascade has been developed for the synthesis of quinolin-2(1H)-ones. nih.gov

A summary of representative palladium-catalyzed coupling reactions for the synthesis of quinolinone derivatives is presented in the table below.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Bromoquinolinone, Arylboronic acid | Pd catalyst, base | Aryl-substituted quinolinone |

| C-H Functionalization | Acrylamide, Aryne precursor | Pd catalyst, oxidant | 4-Aryl-2-quinolone nih.gov |

Nucleophilic Substitution Reactions on Halogenated Quinoline Intermediates

The bromine atom on a bromoquinolinone is susceptible to nucleophilic substitution, providing a route to a variety of derivatives. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk This reaction typically involves the displacement of the bromide ion by a nucleophile. youtube.com

The reactivity of the halogenated quinoline intermediate depends on the position of the halogen and the nature of the nucleophile. Heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol, for instance, results in the replacement of the halogen with a nitrile group. chemguide.co.uk Similarly, other nucleophiles such as amines, alkoxides, and thiols can be used to introduce a range of functional groups onto the quinolinone scaffold. The mechanism of these reactions can be either S(_N)2 (bimolecular nucleophilic substitution) or S(_N)1 (unimolecular nucleophilic substitution), depending on the substrate and reaction conditions. libretexts.org

Cyclization and Condensation Methodologies

The formation of the quinolin-2(1H)-one ring system itself can be achieved through various cyclization and condensation reactions.

Intramolecular Cyclization: Substituted quinolin-2(1H)-ones can be synthesized via the intramolecular cyclization of penta-2,4-dienamides mediated by a strong acid like concentrated H(_2)SO(_4). rsc.org Another approach involves the Camps cyclization, which is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones. mdpi.com

Condensation Reactions: The condensation of two molecules of a 4-hydroxy-2(1H)-quinolone with formaldehyde (B43269) can lead to the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This type of reaction demonstrates the reactivity of the C3-position of the quinolinone ring.

These diverse synthetic strategies provide a robust toolbox for the synthesis of this compound and a wide array of its derivatives, enabling further exploration of their chemical and biological properties.

Visible Light-Mediated Approaches to Quinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-ones has been advanced through the application of visible-light photoredox catalysis, presenting a green and highly efficient alternative to traditional methods. rsc.orgresearchgate.net This approach typically involves the conversion of readily available quinoline N-oxides into the desired quinolin-2(1H)-one products. The reaction is notable for its high degree of atom economy, proceeding without the need for harsh reagents and producing no undesirable by-products. rsc.org

Researchers have demonstrated a photocatalytic method that operates under ambient conditions with low catalyst loading, providing high yields of the target compounds. rsc.orgresearchgate.net This unconventional strategy has proven robust and scalable, successfully demonstrated on a gram scale. rsc.org The process is initiated by an organic photocatalyst which, upon irradiation with visible light, facilitates the transformation of the quinoline N-oxide substrate. rsc.orgresearchgate.net This method is compatible with a variety of substituents on the quinoline ring, although specific examples for an 8-bromo-3-methoxy substituted precursor are not detailed in the provided sources. The general applicability suggests a promising route for the synthesis of complex quinolinone derivatives. researchgate.netscispace.com

Table 1: Examples of Visible Light-Mediated Synthesis of Quinolin-2(1H)-ones

| Starting Material | Photocatalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | Acridinium salt | Dichloroethane | High | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant reductions in reaction time and often leading to improved yields and purer products compared to conventional heating methods. researchgate.netarkat-usa.org This technology has been successfully applied to the synthesis of quinolin-2(1H)-one compounds.

A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones from a quinoline raw material and water, facilitated by a reaction promoter like ethyl chloroacetate (B1199739). google.com In a specific example, 8-bromoquinoline (B100496) was reacted with ethyl chloroacetate and water under microwave irradiation (300W) for 30 minutes to produce 8-bromo-2-(1H)-quinolinone in a 91% yield. google.com This process is advantageous due to its speed, energy efficiency, and high selectivity. google.com The mechanism involves the formation of a 1-acetate quinolinium chloride intermediate, which then undergoes a nucleophilic addition reaction with water to yield the final quinolinone product. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,4-benzodiazepines | Hours | 8-12 minutes | Significant (e.g., 62-65% to 92-97%) | nih.gov |

| Synthesis of 2H-Benzo[b] rsc.orgresearchgate.netoxazines | Hours | 3-5 minutes | Yes | arkat-usa.org |

One-Pot Multicomponent Reactions

The Friedländer synthesis is a classic and versatile MCR for producing quinolines. organic-chemistry.org A modern, practical, and scalable one-pot Friedländer protocol involves the reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using iron powder, followed by an in-situ condensation with a ketone or aldehyde. organic-chemistry.org This method uses inexpensive reagents and is compatible with a wide range of functional groups, affording quinoline derivatives in good to excellent yields (58–100%). organic-chemistry.org

Other MCRs have been developed for synthesizing functionalized quinoline derivatives. For instance, a three-component reaction of an aromatic amine, an aldehyde, and an active methylene (B1212753) compound can yield highly substituted tetrahydroquinolines. nih.gov Similarly, pyrazolo-quinolinones have been efficiently synthesized via a one-pot reaction involving an aminopyrazole, dimedone, and various aryl aldehydes. benthamdirect.com These methods underscore the power of MCRs to rapidly construct the quinoline core with diverse substitution patterns. semanticscholar.orgresearchgate.net

Table 3: Examples of One-Pot Multicomponent Reactions for Quinoline Synthesis

| Reaction Type | Components | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | o-nitroarylcarbaldehyde, Ketone/Aldehyde | Fe/HCl | 58-100% | organic-chemistry.org |

| Dihydroquinoline Synthesis | 2-aminophenol, Malononitrile, Aldehyde | Ammonium Acetate | 55-98% | semanticscholar.org |

Strategic Functionalization of the Quinolinone Nucleus for Advanced Derivatives

Once the core quinolinone structure is synthesized, strategic functionalization allows for the generation of advanced derivatives with tailored properties. brieflands.comresearchgate.net Bromination is a key functionalization reaction for this class of compounds. The reinvestigation of bromination on 8-substituted quinolines has provided optimized conditions for achieving specific substitution patterns. For example, the bromination of 8-methoxyquinoline has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. acgpubs.orgresearchgate.net This precise control over halogenation is crucial for building complex molecules.

Further derivatization can be achieved by introducing various functional groups to alter the molecule's biological or physical properties. brieflands.com For instance, the formylation of 2-quinolones can lead to the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), which have been investigated for potential biological activity. nih.gov

A sophisticated strategy for creating advanced derivatives involves glycoconjugation, where sugar moieties are attached to the quinoline nucleus. mdpi.com This approach aims to enhance selectivity and cytotoxicity for applications like targeted cancer therapy. In one study, 8-hydroxyquinoline (B1678124) derivatives were linked to sugar units functionalized at the C-6 position via a 1,2,3-triazole linker, demonstrating a viable method for creating complex, functionalized quinoline-based glycoconjugates. mdpi.com Such modifications highlight the versatility of the quinolinone scaffold in medicinal chemistry. nih.gov

Biological Activities and Pharmacological Investigations of 8 Bromo 3 Methoxyquinolin 2 1h One Analogues

Antiviral Activity: Focus on Influenza Endonuclease Inhibition

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral drugs that target different viral components. nih.gov The endonuclease activity of the influenza virus polymerase acidic protein (PA) is a crucial element in the virus's replication process, making it an attractive target for new antiviral therapies. nih.govacs.org

Development of 3-Hydroxyquinolin-2(1H)-ones as Influenza A Endonuclease Inhibitors

Researchers have synthesized and evaluated a series of 3-hydroxyquinolin-2(1H)-one derivatives as potential inhibitors of the influenza A endonuclease. nih.gov The synthesis of these compounds often involves the ring expansion of isatin (B1672199) with (trimethylsilyl)diazomethane, followed by demethylation of the resulting 3-methoxyquinolin-2(1H)-one intermediate. nih.gov

Structure-activity relationship (SAR) studies have revealed that the position of substituents on the quinoline (B57606) ring significantly influences the inhibitory activity. For instance, among bromo-substituted 3-hydroxyquinolin-2(1H)-ones, the 6- and 7-isomers were found to be more active than those substituted at the 4- or 8-positions. nih.gov Furthermore, the introduction of a p-fluorophenyl group at the 6- or 7-position enhanced the inhibitory potency against H1N1 influenza A endonuclease. nih.gov

| Compound | Substitution Pattern | Relative Activity |

|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one | Unsubstituted | Baseline |

| Bromo-3-hydroxyquinolin-2(1H)-ones | Substitutions at positions 4, 5, 6, 7, 8 | 6- and 7-isomers most active |

| p-Fluorophenyl-3-hydroxyquinolin-2(1H)-ones | Substitutions at positions 6 and 7 | Potent inhibitors |

Mechanisms of Viral Polymerase Acidic Protein (PA) Endonuclease Modulation

The influenza virus PA endonuclease is a metalloenzyme that utilizes two divalent metal ions, typically magnesium or manganese, in its active site to cleave host pre-mRNAs. nih.govcapes.gov.br This process, known as "cap-snatching," is essential for the initiation of viral mRNA synthesis. capes.gov.br

Inhibitors based on the 3-hydroxyquinolin-2(1H)-one scaffold are designed to chelate these metal ions in the active site of the PA endonuclease. nih.gov X-ray crystallography studies of the enzyme complexed with an inhibitor, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, have confirmed this mechanism of action. nih.gov The inhibitor's 3-hydroxyl group and the oxygen of the quinolone ring coordinate with the two metal ions, effectively blocking the enzyme's catalytic function. nih.gov This chelation prevents the binding and cleavage of host pre-mRNAs, thereby inhibiting viral replication. nih.govcapes.gov.br The N-terminal domain of the PA protein (PAN) is a highly conserved region among different influenza virus subtypes, making it a promising target for broad-spectrum antiviral drugs. nih.gov

Antineoplastic and Antiproliferative Activities

In addition to their antiviral properties, quinoline derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov Brominated 8-substituted quinolines, in particular, have shown promising results in preclinical studies.

In Vitro Evaluation of Brominated 8-Substituted Quinoline Derivatives against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of brominated 8-substituted quinoline derivatives against a variety of cancer cell lines. nih.govresearchgate.net For example, 8-substituted quinolines with hydroxyl and methoxy (B1213986) groups at the C-8 position have shown inhibitory effects against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines. nih.gov The addition of bromine atoms to the quinoline scaffold, particularly at the C-5 and C-7 positions, has been shown to significantly enhance antiproliferative activity. nih.govacgpubs.org

| Compound | Cancer Cell Lines | Observed Effect |

|---|---|---|

| 8-Substituted quinolines (hydroxyl and methoxy at C-8) | HT29, HeLa, C6 | Inhibitory effects nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | MDA-MB-231 (breast cancer) | High cytotoxicity researchgate.net |

| Highly brominated quinolines | HeLa, C6, HT29 | Substantial antiproliferative activity nih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Various cancer cell lines | Promising anticancer agent candidate researchgate.net |

Modulation of Cellular Growth and Apoptosis Pathways

The anticancer effects of these quinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells through various mechanisms. researchgate.net For instance, some brominated 8-hydroxyquinoline (B1678124) derivatives have been found to induce apoptosis in C6, HT29, and HeLa cell lines. nih.gov

One of the key pathways involved is the Akt/FOXO3a pathway. nih.gov The transcription factor FOXO3a plays a role in promoting apoptosis by upregulating pro-apoptotic genes like Bim. nih.gov Some chrysin (B1683763) derivatives, which share structural similarities with quinolones, have been shown to inhibit the phosphorylation of FOXO3a, leading to its activation and subsequent induction of apoptosis. nih.gov Furthermore, these compounds can disrupt the mitochondrial membrane potential and increase the generation of reactive oxygen species (ROS), both of which are key events in the apoptotic cascade. researchgate.netnih.gov

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov Consequently, they are major targets for anticancer drug development. nih.gov Several quinoline derivatives have been identified as potent inhibitors of various kinases, including those in the PI3K/mTOR, EGFR, and BRAF pathways. nih.govnih.gov

Topoisomerase I Enzyme Inhibition

Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription, making it a significant target for anticancer drug development. nih.gov The inhibition of Top1 can lead to the accumulation of DNA strand breaks and subsequent cell death in rapidly proliferating cancer cells. Research into quinoline derivatives has identified them as a promising class of Top1 inhibitors. nih.govnih.gov

One study focused on the design and synthesis of a novel class of quinoline-based Top1 inhibitors aimed at overcoming the chemical limitations of camptothecin, a well-known Top1 inhibitor. nih.govacs.org Within this class of compounds, a specific derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, demonstrated potent inhibition of human Top1 activity. nih.govacs.org This compound was found to trap Top1-DNA cleavage complexes both in vitro and in living cells. nih.govacs.org The inhibitory mechanism was further elucidated, showing that a specific interaction with the Top1-N722S mutant was diminished due to the inability to form a critical hydrogen bond. nih.govacs.org

In another investigation, a series of 25 quinoline derivatives were synthesized and evaluated for their ability to inhibit Topoisomerase I. The most potent of these analogues were found to suppress the expression of inflammatory cytokines, suggesting a potential therapeutic application in inflammatory conditions like psoriasis. nih.gov

| Compound/Analogue | Target Enzyme | IC50 Value | Key Findings |

| N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine | Human Topoisomerase I | 29 ± 0.04 nM | Traps Top1-DNA cleavage complexes; shows excellent plasma serum stability. nih.govacs.org |

| Quinoline derivatives (5i and 5l) | Topoisomerase I | Not specified | Suppressed inflammatory cytokine expression in lipopolysaccharide-stimulated cells. nih.gov |

Anti-infective Properties

Analogues of the quinolin-2(1H)-one scaffold have demonstrated a broad spectrum of activity against various infectious agents, including parasites, bacteria, fungi, and viruses.

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. nih.gov

Recent research has focused on novel quinolone derivatives, including those with structural similarities to 8-Bromo-3-methoxyquinolin-2(1H)-one. A series of 1,2-disubstituted 4-quinolones were synthesized and showed excellent antimalarial activity, with seven compounds exhibiting IC50 values of less than 2 μM against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. psu.edu Furthermore, endochin-like quinolones (ELQs) have been identified as potent antimalarial candidates. acs.orgacs.org One such prototype, ELQ-233, displayed low nanomolar IC50 values against all tested P. falciparum strains, including those resistant to atovaquone. acs.org

| Compound/Analogue Class | Plasmodium falciparum Strain(s) | IC50 Range/Value | Key Findings |

| 1,2-disubstituted 4-quinolones (7 compounds) | Chloroquine-sensitive and -resistant | <2 μM | Equally effective against both sensitive and resistant strains with minimal cytotoxicity. psu.edu |

| Endochin-like quinolone (ELQ-233) | Multidrug-resistant strains | Low nanomolar | Active against atovaquone-resistant clinical isolates. acs.org |

| Haloalkyl- and haloalkoxy-quinolones | Chloroquine-sensitive and multidrug-resistant | 1.2 to ≈ 30 nM | Exhibit selective antiplasmodial effects. |

The rise of multidrug-resistant bacteria poses a severe threat to public health. Quinoline and quinolinone derivatives have been extensively studied for their antibacterial properties. nih.gov

A study on quinoline-based hydroxyimidazolium hybrids revealed that while most had limited activity against Gram-negative bacteria, hybrid 7b was a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov This hybrid also showed significant activity against Mycobacterium tuberculosis H37Rv with an MIC of 10 µg/mL. nih.gov Another investigation into new hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives found them to have weak to moderate bacteriostatic activity against Gram-positive bacteria. nih.gov

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

| Hybrid 7b (quinoline-based hydroxyimidazolium) | Staphylococcus aureus | 2 |

| Hybrid 7b (quinoline-based hydroxyimidazolium) | Klebsiella pneumoniae | 50 (full inhibition) |

| Hybrid 7a (quinoline-based hydroxyimidazolium) | Mycobacterium tuberculosis H37Rv | 20 |

| Hybrid 7b (quinoline-based hydroxyimidazolium) | Mycobacterium tuberculosis H37Rv | 10 |

| Hybrids of 2-thiohydantoin and 2-quinolone | Gram-positive bacteria | Weak to moderate activity |

Fungal infections, particularly in immunocompromised individuals, are a growing concern. Quinoline derivatives have emerged as promising candidates for the development of new antifungal drugs. nih.gov

A series of quinoline-based hydroxyimidazolium hybrids were evaluated for their antifungal activity. Hybrids 7c–d showed remarkable activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. nih.gov Against other opportunistic fungi like Candida spp. and Aspergillus spp., these hybrids had MIC values of 62.5 µg/mL. nih.gov In another study, various quinoline derivatives were tested against a panel of yeasts and filamentous fungi. nih.gov Compounds 2 and 3 were active against yeasts with MICs ranging from 25–50 μg/mL, while compound 5 was effective against filamentous fungi with MICs of 12.5–25 μg/mL. nih.gov

| Compound/Analogue | Fungal Strain | MIC (µg/mL) |

| Hybrids 7c–d (quinoline-based hydroxyimidazolium) | Cryptococcus neoformans | 15.6 |

| Hybrids 7c–d (quinoline-based hydroxyimidazolium) | Candida spp. | 62.5 |

| Hybrids 7c–d (quinoline-based hydroxyimidazolium) | Aspergillus spp. | 62.5 |

| Compound 2 (quinoline derivative) | Yeasts | 25-50 |

| Compound 3 (quinoline derivative) | Yeasts | 25-50 |

| Compound 5 (quinoline derivative) | Filamentous fungi | 12.5-25 |

Leishmaniasis is a parasitic disease with significant morbidity and mortality, for which current treatments have limitations. Quinoline derivatives have shown promise as antileishmanial agents.

In a study investigating synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin, compounds 2 and 8 were found to be effective against intracellular amastigotes of Leishmania (Viannia) panamensis with medial effective concentrations (EC50) of 7.94 µg/mL and 1.91 µg/mL, respectively. nih.gov Another study on 8-nitroquinolin-2(1H)-one derivatives found that compounds bearing a phenyl moiety at position 4, particularly when substituted with a Br, Cl, or CF3 group, displayed interesting antileishmanial profiles. nih.gov Furthermore, quinolin-(1H)-imines have been identified as a new chemotype against Leishmaniasis, with compounds 1h and 1n showing submicromolar activity against intracellular Leishmania infantum. asm.org

| Compound/Analogue | Leishmania Species | EC50/IC50 (µg/mL) | Key Findings |

| Synthetic analogue 2 | L. (Viannia) panamensis (amastigotes) | 7.94 | Stimulated oxidative breakdown in host macrophages. nih.gov |

| Synthetic analogue 8 | L. (Viannia) panamensis (amastigotes) | 1.91 | Selectively induced apoptosis of infected macrophages. nih.gov |

| Quinolin-(1H)-imine 1h | L. infantum (intracellular) | 0.9 (IC50) | Promising antileishmanial lead. asm.org |

| Quinolin-(1H)-imine 1n | L. infantum (intracellular) | 0.7 (IC50) | Interferes with mitochondrial function. asm.org |

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication and a key target for antiretroviral therapy. uniroma1.itnih.gov Quinoline derivatives have been investigated as both catalytic site inhibitors and allosteric inhibitors of HIV-1 IN.

A series of quinolinonyl derivatives have been described as dual inhibitors, targeting both the catalytic functions of IN and the interactions between IN and viral RNA. acs.org One compound, 1a , inhibited the early stages of HIV-1 infection with an EC50 of 2.27 ± 0.18 μM. acs.org Multi-substituted quinolines have also been explored as allosteric HIV-1 integrase inhibitors (ALLINIs). mdpi.com One such compound, with a 2,3-benzo acs.orgnih.govdioxanyl group at the 4-position of the quinoline, demonstrated an in vitro IN multimerization EC50 of 80 nM. mdpi.com

| Compound/Analogue Class | Mechanism of Action | EC50 Value | Key Findings |

| Quinolinonyl derivative 1a | Dual inhibitor (catalytic site and IN-RNA interaction) | 2.27 ± 0.18 μM | Inhibits both early and late stages of HIV-1 replication. acs.org |

| 4-(2,3-benzo acs.orgnih.govdioxanyl)quinoline | Allosteric HIV-1 Integrase Inhibitor (ALLINI) | 80 nM (in vitro multimerization) | Demonstrates potent inhibition of IN multimerization. mdpi.com |

Other Reported Biological Activities of Quinolinone Frameworks

Beyond their well-documented antimicrobial and anticancer properties, quinolinone analogues have demonstrated a remarkable breadth of pharmacological effects. These activities underscore the therapeutic versatility of the quinolinone core and provide a foundation for the development of novel therapeutic agents for a variety of diseases.

Anthelmintic Activity

The fight against parasitic worm infections, which affect a significant portion of the global population, has led researchers to explore novel chemical entities. Quinoline derivatives have emerged as a promising class of anthelmintic agents. researchgate.netresearchgate.net For instance, a series of 2-arylimidazo[4,5-f]quinolin-9-ols, which share a fused heterocyclic system with the quinolinone core, have demonstrated significant activity against the mouse tapeworm Hymenolepis nana. Among these, the 2-(2-furyl) analogue was identified as the most potent. researchgate.net While specific IC50 values for quinolin-2(1H)-one analogues in anthelmintic assays are not extensively reported, the demonstrated activity of the broader quinoline class suggests a promising avenue for future research and development of quinolinone-based anthelmintics. One study on new thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) derivatives of quinoline-6-carboxylic acid showed that a compound with a methoxyphenyl substituent (II-1) had the highest activity against the nematode Rhabditis sp., with a lethal concentration 50 (LC50) of 0.3 mg/mL. researchgate.net This compound also exhibited ovicidal and larvicidal properties against Haemonchus contortus. researchgate.net

Antioxidant Activity

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Several quinolinone analogues have been investigated for their antioxidant potential. For example, a quinolinonyl-glycine derivative demonstrated excellent hydrogen peroxide (H2O2) scavenging activity, with an IC50 value of 20.92 µg/mL, surpassing the activity of the standard antioxidant, ascorbic acid. nih.gov Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones revealed that compounds 3g and 3h displayed promising antioxidant activity, with DPPH radical scavenging of 70.6% and 73.5%, respectively, at a concentration of 10 µM. nih.gov The antioxidant properties of these compounds are often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov

Cardiovascular Effects

The cardiovascular system has also been a target for therapeutic intervention with quinolinone derivatives. Certain analogues have been shown to possess cardiotonic activity, meaning they can increase the force of heart muscle contraction. A series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives were synthesized and evaluated for this purpose. nih.gov One notable compound, 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (13 ), was found to be approximately five times more potent than the known cardiotonic agent milrinone. nih.gov These compounds demonstrated a desirable selectivity for increasing cardiac contractility with minimal impact on heart rate. nih.gov However, some quinoline derivatives have also been associated with cardiovascular safety risks, such as the inhibition of hERG K+ channels, which can lead to cardiac arrhythmias. researchgate.net This highlights the importance of careful structural modification to optimize therapeutic effects while minimizing adverse cardiovascular events.

Central Nervous System (CNS) Activity

The ability of quinolinone analogues to cross the blood-brain barrier has led to investigations into their effects on the central nervous system. A number of these compounds have shown potential as anticonvulsant and antidepressant agents. For instance, a series of triazole-quinolinones were found to significantly reduce immobility time in the forced swim test in mice, a common model for screening antidepressant activity. researchgate.net Notably, compounds 3f through 3j in this series outperformed the standard antidepressant fluoxetine. researchgate.net Several of these compounds also exhibited antiseizure activity in the maximal electroshock seizure (MES) model, with ED50 values ranging from 63.4 to 84.9 mg/kg. researchgate.net The proposed mechanism for these CNS effects in some analogues involves the modulation of GABA levels in the brain. researchgate.net Furthermore, certain 8-substituted quinolines have displayed both anticonvulsant and antihypertensive activities, suggesting a potential link to beta-blocking properties. nih.gov The neuroprotective effects of quinolylnitrone QN23 have also been evaluated, with an EC50 value of 1.48 µM against oxygen-glucose deprivation and reoxygenation (O-R) induced injury in SH-SY5Y cells. researchgate.net

The diverse biological activities of quinolinone frameworks, as summarized in the table below, underscore their significance in medicinal chemistry. The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological properties, paving the way for the development of novel therapeutics for a wide range of diseases.

Biological Activities of Selected Quinolinone Analogues

| Compound Class/Name | Biological Activity | Target/Assay | Result (IC50, EC50, etc.) | Reference(s) |

| Anthelmintic | ||||

| Quinoline-6-carboxylic acid derivative (II-1) | Anthelmintic | Rhabditis sp. | LC50 = 0.3 mg/mL | researchgate.net |

| Antioxidant | ||||

| Quinolinonyl-glycine derivative | H2O2 Scavenging | In vitro assay | IC50 = 20.92 µg/mL | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH Radical Scavenging | In vitro assay | 70.6% scavenging at 10 µM | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH Radical Scavenging | In vitro assay | 73.5% scavenging at 10 µM | nih.gov |

| Cardiovascular | ||||

| 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (13) | Cardiotonic | In vivo (dog) | ~5x more potent than milrinone | nih.gov |

| Central Nervous System | ||||

| Triazole-quinolinone (3c) | Anticonvulsant | MES test (mice) | ED50 = 63.4 mg/kg | researchgate.net |

| Triazole-quinolinone (3f) | Anticonvulsant | MES test (mice) | ED50 = 78.9 mg/kg | researchgate.net |

| Triazole-quinolinone (3g) | Anticonvulsant | MES test (mice) | ED50 = 84.9 mg/kg | researchgate.net |

| Quinolylnitrone QN23 | Neuroprotective | O-R injury (SH-SY5Y cells) | EC50 = 1.48 µM | researchgate.net |

Structure Activity Relationship Sar Studies on 8 Bromo 3 Methoxyquinolin 2 1h One Analogues

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. Systematic variations of these substituents have provided valuable insights into the key molecular features required for potent and selective biological effects.

The presence of a bromine atom at the C-8 position of the quinoline (B57606) ring has been shown to significantly influence the biological activity of these compounds. nih.gov Studies on various bromo-substituted quinolines have demonstrated that the position and number of bromine atoms can dramatically alter their antiproliferative effects against cancer cell lines. nih.gov For instance, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines. nih.gov In contrast, 3,6,8-tribromoquinoline (B3300700) showed no inhibitory activity. nih.gov

The introduction of a bromine atom can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to interact with biological targets and cross cell membranes. For example, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), can lead to the formation of mono- and di-bromo derivatives with varying biological activities. acgpubs.orgresearchgate.net Specifically, the bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net This highlights the directing effect of the C-8 substituent on the bromination pattern. Further research has also indicated that the combination of bromine and nitro substitutions on the quinoline scaffold can have a synergistic effect, enhancing anticancer potency. nih.gov

The methoxy (B1213986) group at the C-3 position of the quinolinone core is another critical determinant of pharmacological activity. While some studies have indicated that substitutions at the C-3, C-6, and C-8 positions, as in 3,6,8-trimethoxyquinoline, can result in a loss of inhibitory activity against certain cancer cell lines nih.gov, other research highlights the importance of this group. For instance, in the context of inhibitors of the NorA efflux pump in Staphylococcus aureus, a methoxy group at the C-6 position, along with other key substitutions, was found in a potent inhibitor. nih.gov

Systematic modifications at various positions of the quinolinone core have been instrumental in defining the structure-activity relationships for this class of compounds.

C-2 Position: The substituent at the C-2 position has been identified as a key feature for NorA inhibition, with a propoxyphenyl group being particularly effective. nih.govresearchgate.net

C-4 Position: Modifications at the C-4 position, such as the introduction of an alkylamino chain linked to an oxygen atom, are also crucial for NorA inhibition. nih.govresearchgate.net The replacement of the ether linker at C-4 with a carboxamide has led to derivatives with improved synergistic effects with antibiotics. nih.gov

C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions have been extensively studied. For example, compounds with bromine atoms at these positions demonstrated significant antiproliferative activity. nih.gov The introduction of a nitro group at the C-5 position of a dibromo-quinoline derivative markedly increased its inhibitory activity against several cancer cell lines. nih.gov Furthermore, the C-7 position is considered a highly adaptable site for modifications to enhance the antimicrobial activity of quinolones. mdpi.com The nature of the substituent at C-7 can influence the spectrum of activity, with pyrrolidine (B122466) rings favoring activity against Gram-positive bacteria and piperazine (B1678402) rings favoring activity against Gram-negative bacteria. mdpi.com

C-6 Position: The introduction of a fluorine atom at the C-6 position was a significant breakthrough in the development of quinolone-based drugs, leading to second-generation agents with an improved spectrum of activity. mdpi.com

These systematic modifications highlight the modular nature of the quinolinone scaffold, where changes at different positions can be used to fine-tune the biological activity and target selectivity.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. unina.itslideshare.net For quinolinone-based compounds, pharmacophore models have been developed to guide the design of new inhibitors for various targets. nih.govnih.gov These models typically highlight the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions.

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com For quinolinone derivatives, lead optimization strategies often involve:

Scaffold Hopping: Replacing the quinolinone core with other heterocyclic systems while retaining the key pharmacophoric features. nih.gov

Substituent Modification: Systematically altering the substituents at various positions of the quinolinone ring to enhance target binding and improve drug-like properties. nih.gov This can involve changing the size, shape, and electronic properties of the substituents.

Isosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to improve pharmacokinetic profiles without losing biological activity. nih.gov

A successful lead optimization campaign for mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors involved the optimization of a series of quinolinones to develop potent, selective, and orally bioavailable compounds. nih.gov

Design Principles for Enhanced Target Binding and Efficacy

Exploiting Specific Interactions: The design should aim to maximize favorable interactions, such as hydrogen bonds and π-π stacking, with the target protein. nih.govacs.org For example, the imine group in quinolone-based hydrazones is thought to be crucial for enzyme binding due to its ability to participate in such interactions. acs.org

Targeting Allosteric Sites: In some cases, inhibitors that bind to allosteric sites, rather than the active site, can offer advantages in terms of selectivity and overcoming resistance. An early lead quinolinone inhibitor of mIDH1 was found to bind to an allosteric site. nih.gov

Multi-Targeting: Designing single molecules that can interact with multiple targets can be an effective strategy for treating complex diseases like cancer and infectious diseases. mdpi.com This polypharmacological approach can lead to synergistic effects and reduce the risk of drug resistance.

By integrating structural information, SAR data, and computational modeling, researchers can rationally design novel 8-Bromo-3-methoxyquinolin-2(1H)-one analogues and other quinolinone derivatives with superior therapeutic potential.

Mechanistic Investigations and Molecular Target Engagement

Identification and Validation of Molecular Targets

While direct studies on 8-Bromo-3-methoxyquinolin-2(1H)-one are limited, research on analogous compounds suggests several potential molecular targets. The quinolinone core is known to interact with various enzymes and receptors, making these promising areas for investigation.

Key potential targets for quinolinone-based compounds include:

Topoisomerase II: Certain furoquinolinone and 4-hydroxyquinolinone derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.govnih.gov Inhibition of this enzyme can lead to breaks in the DNA backbone and trigger cell death pathways.

Caspase-3: Novel synthetic quinoline (B57606) derivatives, specifically 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, have been identified as potent, noncompetitive, and reversible inhibitors of caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway.

Adenosine (B11128) Receptors: While structurally different, the inclusion of a bromine atom at the 8-position in other heterocyclic compounds, such as 8-bromo-9-alkyl adenines, has been shown to enhance interaction with adenosine receptors, particularly the A2A subtype. nih.gov This suggests that the bromo-substitution on the quinolinone ring could potentially influence binding to such receptors.

Table 1: Potential Molecular Targets for Quinolinone Scaffolds

| Potential Target Class | Specific Example | Observed Effect in Related Compounds | Reference |

|---|---|---|---|

| Enzyme (Topoisomerase) | Human Topoisomerase II beta | Inhibition of enzyme activity | nih.govnih.gov |

| Enzyme (Protease) | Caspase-3 | Potent, noncompetitive, and reversible inhibition | nih.gov |

| Receptor | Adenosine A2A Receptor | Enhanced binding affinity due to 8-bromo substitution in adenine (B156593) derivatives | nih.gov |

Characterization of Binding Modes and Interactions at Active Sites

Understanding how a compound interacts with its molecular target is crucial for mechanism elucidation. For quinolinone derivatives, molecular docking studies have been employed to predict binding modes. For example, in a study involving a novel 4-hydroxy-1-methylquinoline-2(1H)-one derivative, docking simulations were performed against the crystal structure of Human topoisomerase II beta. nih.gov Such computational analyses help to identify key amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are critical for the stability of the ligand-receptor complex and its subsequent biological effect. The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity. nih.gov

Table 2: Example of Molecular Docking Interaction for a Related Quinolinone with Human Topoisomerase II beta (PDB ID: 4G0U)

| Compound Type | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|

| 4-hydroxyquinolinone derivative | -7.41 to -8.44 | Not explicitly detailed in the abstract | nih.gov |

| Etoposide (Standard) | -8.54 | Not explicitly detailed in the abstract | nih.gov |

Cellular and Sub-Cellular Pathway Modulation Studies

The engagement of a molecular target by a compound like this compound can trigger a cascade of downstream events, modulating entire cellular pathways. Based on the potential targets identified for related compounds, several pathway modulations can be hypothesized.

DNA Synthesis Inhibition: By targeting enzymes like topoisomerase II, quinolinone derivatives can interfere with the processes of DNA replication and repair. nih.govnih.gov The inhibition of DNA synthesis can lead to an accumulation of DNA damage. Some DNA synthesis inhibitors have been shown to induce post-synthetic enzymatic hypermethylation of DNA. nih.gov

Cell Cycle Arrest: A common consequence of DNA damage or synthesis inhibition is the activation of cell cycle checkpoints. This leads to a halt in cell proliferation, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. Depending on the specific compound and cell type, this arrest can occur at different phases of the cell cycle, such as G0/G1 or G2/M. nih.govmdpi.com For instance, the alkaloid erythraline has been shown to induce G2/M phase arrest in SiHa cervical cancer cells. mdpi.com Similarly, thymoquinone can induce G0/G1 arrest in papilloma cells and G2/M arrest in spindle carcinoma cells. nih.gov

Table 3: Potential Cellular and Sub-Cellular Pathway Modulation by Quinolinone Derivatives

| Pathway | Mechanism | Potential Outcome | Reference |

|---|---|---|---|

| DNA Synthesis | Inhibition of key enzymes like Topoisomerase II | Reduced DNA replication, potential for DNA damage | nih.govnih.gov |

| Cell Cycle Progression | Activation of checkpoint controls in response to cellular stress | Arrest at G0/G1 or G2/M phase | nih.govmdpi.com |

| Apoptosis (Programmed Cell Death) | Inhibition of executioner caspases like Caspase-3 | Modulation of the apoptotic cascade | nih.gov |

Table of Mentioned Compounds

Computational Chemistry and in Silico Approaches in Quinolinone Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. irjweb.comscirp.org DFT allows for the detailed analysis of electron distribution, which governs a molecule's chemical properties and its interactions with biological targets. scirp.org Key parameters derived from these calculations help predict the stability and chemical behavior of compounds like 8-Bromo-3-methoxyquinolin-2(1H)-one.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net Although specific DFT calculations for this compound are not extensively detailed in the reviewed literature, the principles of DFT are widely applied to quinoline (B57606) derivatives to understand their therapeutic potential. scirp.orgmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity profile. These descriptors provide a quantitative measure of various chemical properties, as detailed in the table below.

Table 1: Key DFT-Derived Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. irjweb.com |

These parameters are crucial for comparing the reactivity of different quinolinone derivatives and for understanding how substitutions, such as the bromo and methoxy (B1213986) groups, influence the electronic properties of the core structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. escholarship.org It is widely used in drug design to understand how a ligand, such as a quinolinone derivative, interacts with the active site of a biological target, like an enzyme or receptor. This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score.

For quinolinone-based compounds, a key biological target is the endonuclease enzyme of the influenza A virus, which is essential for viral replication. escholarship.orgnih.gov Derivatives of this compound have been investigated for their inhibitory activity against this enzyme. nih.gov Docking studies of similar compounds reveal that the quinolinone scaffold is capable of chelating the two divalent metal ions (typically Mg²⁺ or Mn²⁺) present in the enzyme's active site, which is a critical interaction for inhibition. escholarship.orgnih.gov The 8-bromo substituent on the quinolinone ring is thought to enhance hydrophobic interactions with residues in the binding pocket, contributing to the compound's inhibitory potency.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational changes that occur upon ligand binding and confirming the stability of the predicted interactions.

Table 2: Overview of In Silico Interaction Methodologies

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. | Binding energy, intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), orientation of the ligand. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules in the complex over time. | Stability of the ligand-protein complex, conformational changes, flexibility of the active site, solvent effects. |

These computational tools are vital for understanding the structural basis of enzyme inhibition and for guiding the optimization of lead compounds to improve their binding affinity and selectivity.

Prediction of Pharmacological Profiles (e.g., activity prediction, molecular properties related to drug design)

In silico methods are instrumental in predicting the pharmacological profiles of drug candidates, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.goveijppr.com These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. eijppr.com Various computational models and filters, such as Lipinski's Rule of Five, are used to assess the oral bioavailability and other key characteristics of molecules like this compound.

A cornerstone of computational drug design is the analysis of the Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. nih.gov For quinolinone-based influenza endonuclease inhibitors, SAR studies have provided critical insights into the features that govern potency.

Table 3: Structure-Activity Relationship (SAR) for Quinolinone-Based Influenza Endonuclease Inhibitors

| Structural Feature | Observation | Implication for Activity |

|---|---|---|

| Position of Bromine Atom | Substitution at the 6- and 7-positions resulted in more active inhibitors compared to substitutions at the 4- and 8-positions. nih.gov | The steric and electronic properties at the 6- and 7-positions are optimal for interaction with the enzyme's active site. |

| Substitution at C4-Position | The addition of a methyl or phenyl group at the 4-position did not enhance enzyme inhibition. nih.gov | This position may be sterically hindered or not involved in key binding interactions. |

| Substituent at C3-Position | The 3-hydroxy group is essential for chelating the metal ions in the active site of the endonuclease. nih.gov | The 3-methoxy group in this compound would require demethylation to become an active inhibitor via this mechanism. |

These computational and SAR analyses provide a framework for the rational design of new quinolinone derivatives with improved efficacy against influenza and other potential targets.

Lead Compound Identification and Optimization Strategies for 8 Bromo 3 Methoxyquinolin 2 1h One Derivatives

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern drug discovery, offering an efficient method for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) for weak but high-quality interactions with a biological target. These initial fragment hits are then grown, linked, or optimized to generate more potent, drug-like molecules.

While specific FBDD campaigns targeting 8-Bromo-3-methoxyquinolin-2(1H)-one are not extensively detailed in publicly available literature, the quinoline (B57606) and quinolinone scaffolds are well-represented in fragment libraries and have been successfully employed in FBDD programs. For instance, fragment screening has identified quinoline-based compounds as inhibitors of various enzymes, demonstrating the utility of this core structure in establishing initial target engagement. The general workflow for applying FBDD to a target of interest for which this compound derivatives may be suitable involves:

Target Identification and Validation: A robust biological target is selected, and its three-dimensional structure is often determined using techniques like X-ray crystallography or NMR spectroscopy.

Fragment Library Screening: A diverse library of chemical fragments is screened against the target using biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based techniques to detect weak binding events.

Hit Validation and Structural Analysis: The binding of fragment "hits" is confirmed and characterized. Structural studies are then conducted to elucidate the precise binding mode of the fragment to the target protein.

Fragment-to-Lead Evolution: Once a fragment with a desirable binding mode is identified, medicinal chemists employ several strategies to elaborate it into a more potent lead compound. This can involve:

Fragment Growing: Extending the fragment to occupy adjacent pockets of the binding site.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites.

Fragment Merging: Designing a new molecule that incorporates the key features of multiple overlapping fragments.

The 8-bromo and 3-methoxy substituents on the quinolin-2(1H)-one core provide specific vectors for chemical modification and growth, making it an amenable scaffold for FBDD-guided lead optimization.

Scaffold Hopping and Chemical Hybridization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead. This is achieved by replacing the core molecular framework (the scaffold) with a different one while preserving the essential pharmacophoric features responsible for target interaction. Chemical hybridization involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially improved properties.

For derivatives of this compound, scaffold hopping can be a valuable tool to explore new chemical space, improve physicochemical properties, and circumvent existing intellectual property. For example, the quinolin-2(1H)-one core could be replaced with bioisosteric scaffolds such as isoquinolin-1(2H)-one, quinazolin-4(3H)-one, or other heterocyclic systems that can present the key substituents in a similar spatial orientation.

A notable example of scaffold hopping applied to a related structure is the discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel Epidermal Growth Factor Receptor (EGFR) inhibitors. In this study, the isoquinolin-1(2H)-one scaffold was proposed as a novel core to mimic the binding of known EGFR inhibitors. This strategy led to the identification of potent compounds with antiproliferative activity.

Chemical hybridization can be employed by incorporating pharmacophoric elements from other known ligands for a particular target onto the this compound scaffold. This could involve introducing specific side chains or functional groups that are known to interact with key residues in the target's binding site.

Rational Design and Synthesis of Advanced Analogues

Rational drug design leverages the understanding of a biological target's structure and mechanism of action to design and synthesize new molecules with improved affinity, selectivity, and pharmacokinetic properties. This approach is often guided by computational modeling and structure-activity relationship (SAR) studies.

The development of advanced analogues of this compound relies on a systematic exploration of the chemical space around this core structure. The bromine atom at the 8-position and the methoxy (B1213986) group at the 3-position serve as key handles for chemical modification.

For instance, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide range of substituents. This allows for the exploration of different chemical functionalities at this position to probe for additional interactions with the target protein. A study on the synthesis of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors utilized a Buchwald-Hartwig cross-coupling of 3-bromo-6-substituted-quinolin-2(1H)-ones with various anilines to generate a library of novel inhibitors.

The methoxy group at the 3-position can be demethylated to yield a hydroxyl group, which can then be further functionalized. Alternatively, the methoxy group can be replaced with other small alkyl or alkoxy groups to fine-tune the steric and electronic properties of this region of the molecule.

Structure-activity relationship studies of related quinoline derivatives have provided valuable insights for rational design. For example, a study on brominated 8-substituted quinolines as anticancer agents revealed that the presence and position of bromo and other substituents on the quinoline ring significantly influenced their cytotoxic effects.

A hypothetical SAR study on a series of 8-bromo-quinolin-2(1H)-one derivatives could yield data that can be presented in a table to guide further optimization.

| Compound | R1 (at C3) | R2 (at N1) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -OCH3 | -H | 10.5 |

| 2 | -OH | -H | 8.2 |

| 3 | -OCH2CH3 | -H | 12.1 |

| 4 | -OCH3 | -CH3 | 5.7 |

| 5 | -OCH3 | -CH2Ph | 2.3 |

This hypothetical data suggests that a free N-H may be important for activity, while substitution at the N1 position with a benzyl group enhances potency. Such data, derived from actual experimental work, would be invaluable for the rational design of more advanced analogues.

Similarly, modifications at the 8-position can be explored.

| Compound | R (at C8) | Biological Activity (IC50, µM) |

|---|---|---|

| 6 | -Br | 10.5 |

| 7 | -Cl | 15.2 |

| 8 | -I | 9.8 |

| 9 | -Ph | 4.1 |

| 10 | -CN | 18.9 |

This hypothetical data indicates that a phenyl group at the 8-position is more favorable than halogens or a cyano group, guiding the synthesis of future analogues.

Preclinical Pharmacological Investigations of Promising Quinolinone Analogues

Comprehensive In Vitro Efficacy Studies in Relevant Biological Models

The in vitro efficacy of quinolinone analogues has been evaluated across a spectrum of biological models, demonstrating significant potential in anticancer and anti-infective applications. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Brominated quinoline (B57606) derivatives have shown notable antiproliferative activity against various human cancer cell lines. A study on highly brominated methoxyquinolines revealed that the position and number of bromine atoms significantly influence cytotoxic effects. For instance, compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited potent inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines. nih.govnih.gov The introduction of a hydroxyl group in conjunction with bromine atoms, as seen in compound 11 from the study, appeared to enhance the anticancer activity. nih.gov

Another study highlighted that 8-hydroxyquinoline (B1678124) derivatives with substitutions at the 2-position also possess significant antitumor effects. nih.gov For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent cytotoxicity against a range of human cancer cell lines. nih.gov

| Compound | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Glioblastoma) | 5.45 | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Cervical Cancer) | 9.60 | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon Cancer) | 7.50 | nih.govnih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (Compound 3) | Hep3B (Hepatocellular Carcinoma) | 6.25 | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (Compound 3) | MDA231 (Breast Cancer) | 12.5 | nih.gov |

The quinolinone scaffold is a well-established pharmacophore in anti-infective drug discovery. Pharmacomodulation studies on 8-nitroquinolin-2(1H)-ones have demonstrated potent activity against kinetoplastid parasites, which are responsible for diseases like Chagas disease and Human African trypanosomiasis. nih.govdundee.ac.ukresearchgate.net The introduction of a bromine atom at the C-6 position of the quinolinone ring was found to be critical for high antitrypanosomal activity. nih.govdundee.ac.uk A 6-bromo-substituted derivative (Compound 12 in the study) showed submicromolar activity against both Trypanosoma brucei and Trypanosoma cruzi. nih.govdundee.ac.ukresearchgate.net

| Compound | Organism | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 6-bromo-3-chloro-8-nitroquinolin-2(1H)-one (Compound 12) | Trypanosoma brucei brucei | 12 nM | nih.govdundee.ac.ukresearchgate.net |

| 6-bromo-3-chloro-8-nitroquinolin-2(1H)-one (Compound 12) | Trypanosoma cruzi (amastigotes) | 500 nM | nih.govdundee.ac.ukresearchgate.net |

| 8-nitro-3-bromo-quinolin-2(1H)-one (Hit 1) | Trypanosoma brucei brucei | 3.7 µM | nih.gov |

| 8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | >10 µM | nih.gov |

Furthermore, quinoline derivatives have been investigated for their antimalarial properties. The 8-aminoquinoline (B160924) backbone is a key feature of the antimalarial drug primaquine (B1584692) and has been a focus for developing new analogues with activity against various life cycle stages of the Plasmodium parasite. nih.govscispace.com

In Vivo Proof-of-Concept Studies in Animal Models

Select quinolinone analogues that demonstrated significant in vitro efficacy have been advanced to in vivo studies to confirm their therapeutic potential in animal models.

The in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was evaluated in a hepatocellular carcinoma xenograft model using athymic nude mice. nih.gov When administered intraperitoneally, the compound effectively abolished the growth of subcutaneous Hep3B tumors. nih.gov This study provides strong evidence that quinoline derivatives can translate their in vitro cytotoxicity into in vivo efficacy. nih.gov

In vivo studies of 8-quinolinamine derivatives have shown promising results against Plasmodium berghei in mice. nih.gov One of the most potent compounds, an amino acid conjugate of a 2-tert-butyl-8-quinolinamine (Analogue 21 in the study), produced a 100% cure rate at a dose of 25 mg/kg. nih.gov These findings highlight the potential of structurally optimized quinolines to serve as effective antimalarial agents. nih.govscispace.comnih.gov

| Compound | Dose (mg/kg) | In Vivo Activity vs. P. berghei (cures/total) | Reference |

|---|---|---|---|

| Analogue 21 | 100 | 6/6 | nih.gov |

| Analogue 21 | 50 | 6/6 | nih.gov |

| Analogue 21 | 25 | 6/6 | nih.gov |

| Analogue 21 | 10 | 2/6 (suppressive) | nih.gov |

The potent anti-trypanosomal compound, 6-bromo-3-chloro-8-nitroquinolin-2(1H)-one, was also assessed for its pharmacokinetic properties in mice. nih.govdundee.ac.uk It demonstrated favorable behavior after oral administration and high microsomal stability, which are crucial characteristics for a successful in vivo therapeutic agent. nih.govdundee.ac.ukresearchgate.net These findings support its candidacy for further development as a novel antitrypanosomal drug. nih.govdundee.ac.uk

Pharmacodynamic Assessments of Active Compounds

Understanding the mechanism of action is fundamental to the development of novel therapeutic agents. Pharmacodynamic studies on active quinolinone analogues have begun to elucidate how these compounds exert their biological effects.

For anticancer quinolinones, one identified mechanism of action is the inhibition of human topoisomerase I, a critical enzyme involved in DNA replication and repair. nih.govnih.gov The ability of brominated quinoline derivatives to inhibit this enzyme suggests a pathway for their cytotoxic effects. nih.govnih.gov Additionally, some of these compounds were shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

In the context of anti-infective quinolinones, the potent antitrypanosomal activity of 8-nitroquinolin-2(1H)-one derivatives is attributed to their bioactivation by type 1 nitroreductases (NTRs) within the parasites. nih.govdundee.ac.ukresearchgate.net This enzymatic reduction is believed to generate cytotoxic metabolites that are lethal to the trypanosomes, providing a selective mechanism of action against the pathogen. nih.govdundee.ac.uk

Concluding Remarks and Future Research Directions

Synthesis of Current Knowledge on 8-Bromo-3-methoxyquinolin-2(1H)-one in Academic Research

This compound is a distinct heterocyclic compound belonging to the quinolinone family. While extensive research exists for the broader quinoline (B57606) and quinolinone classes, dedicated academic literature focusing solely on this compound is limited. Its primary presence in the scientific landscape appears to be as a commercially available chemical intermediate.

Chemical Identity and Properties:

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1434103-24-8 | bldpharm.com |

| Molecular Formula | C₁₀H₈BrNO₂ | bldpharm.com |

| Molecular Weight | 254.08 g/mol | nih.gov |

| SMILES Code | O=C1NC2=C(C=CC=C2Br)C=C1OC | bldpharm.com |

While specific synthetic procedures for this compound are not extensively detailed in peer-reviewed journals, its structure suggests that its synthesis would likely involve established methods for forming the quinolin-2-one core, followed by a regioselective bromination step. The Conrad-Limpach-Knorr reaction is a classical method for synthesizing 2-quinolones. mdpi.com The bromination of 8-substituted quinolines has been investigated, with studies showing that the position of bromination is influenced by the existing substituent and reaction conditions. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) has been reported to yield 5-bromo-8-methoxyquinoline (B186703). acgpubs.orgresearchgate.net Achieving the 8-bromo substitution on a pre-formed 3-methoxyquinolin-2(1H)-one would require specific directing effects or a multi-step synthetic strategy.

The academic focus on this particular compound has yet to be fully established, indicating that its potential biological activities and applications are largely unexplored. It represents a novel scaffold for further investigation within medicinal chemistry and chemical biology.

Unaddressed Challenges and Emerging Opportunities in Quinolinone Chemical Biology

The quinolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. mdpi.comnih.gov However, the field faces several challenges that also present significant opportunities for research and development.

A primary challenge is the rise of drug resistance, particularly to quinolone-based antibacterial agents. mdpi.com This necessitates a continuous search for new quinolinone derivatives with novel mechanisms of action or the ability to circumvent existing resistance pathways.

Emerging Opportunities:

The inherent versatility of the quinolinone scaffold provides numerous opportunities for therapeutic innovation.

Diversification of Biological Targets: While traditionally known for their antibacterial effects through inhibition of DNA gyrase and topoisomerase IV, quinolones have shown promise against a variety of other targets. mdpi.com These include anticancer activity through inhibition of human topoisomerase II and other kinases, as well as antiviral, antimalarial, and anti-inflammatory effects. mdpi.commdpi.comacs.orgnih.govresearchgate.net